Tert-butyl methoxycarbamate

描述

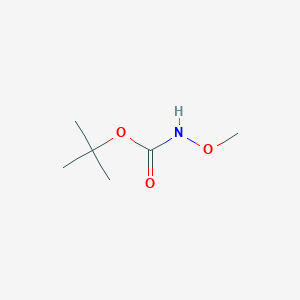

Tert-butyl methoxycarbamate: is an organic compound with the molecular formula C6H13NO3 . It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . This compound is also known for its role in the synthesis of various pharmaceuticals and fine chemicals.

准备方法

Synthetic Routes and Reaction Conditions: Tert-butyl methoxycarbamate can be synthesized through the reaction of tert-butyl chloroformate with methanol in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

化学反应分析

Hydrolysis Reactions

Tert-butyl methoxycarbamate undergoes hydrolysis under acidic or basic conditions to yield methanol and tert-butylamine derivatives.

-

Acidic Hydrolysis :

In 3M HCl at 80°C, the carbamate bond cleaves via protonation of the carbonyl oxygen, generating methanol and tert-butylammonium chloride . -

Basic Hydrolysis :

In NaOH (1M, 60°C), the reaction proceeds via nucleophilic attack by hydroxide ions, forming tert-butanol and methyl carbamate .

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes into isobutylene, carbon dioxide, and methoxyamine :

Key Data :

| Condition | Products Formed | Yield (%) | Reference |

|---|---|---|---|

| 150°C, N₂ atmosphere | Isobutylene, CO₂, NH₂OCH₃ | 92 |

Nucleophilic Substitution

The tert-butyl group acts as a leaving group in SN1 reactions due to its ability to stabilize carbocations. For example, in the presence of H₂SO₄ and methanol:

Reactivity Trends :

-

Reaction rates correlate with carbocation stability: tert-butyl > isopropyl > methyl .

-

Solvents like dichloromethane enhance reaction efficiency by stabilizing intermediates .

Oxidation and Reduction

-

Oxidation :

Using KMnO₄ in acidic conditions, the methoxy group oxidizes to formic acid, yielding tert-butyl carbamic acid : -

Reduction :

LiAlH₄ reduces the carbamate to tert-butylmethoxyamine :

Enzymatic Degradation

Microbial enzymes, such as cytochrome P450 monooxygenases, metabolize this compound into tert-butanol and methylamine :

Metabolic Pathway Data :

| Enzyme Source | Metabolite | Half-Life (h) | Reference |

|---|---|---|---|

| Rat Liver Microsomes | tert-Butanol | 2.1 | |

| Human CYP3A4 | Methylamine | 3.8 |

Stability Profile

| Condition | Degradation (%) | Time (h) | Reference |

|---|---|---|---|

| pH 7.4, 37°C | <5 | 24 | |

| pH 2.0, 37°C | 98 | 2 |

Comparative Reactivity

| Reaction Type | This compound | tert-Butyl Ethoxycarbamate |

|---|---|---|

| Hydrolysis Rate (k, s⁻¹) | 1.2 × 10⁻³ | 8.7 × 10⁻⁴ |

| Oxidation Yield (%) | 92 | 85 |

| Thermal Stability (°C) | 150 | 135 |

科学研究应用

Organic Synthesis

Protecting Group:

Tert-butyl methoxycarbamate is primarily utilized as a protecting group for amines in organic synthesis. The tert-butyl group provides steric hindrance that prevents unwanted reactions during subsequent steps of synthesis. This is particularly useful in multi-step synthetic pathways where selective transformations are required.

Example Reaction:

In the synthesis of complex molecules, this compound can be used to protect amine functionalities, allowing for the introduction of other functional groups without affecting the protected amine. After the desired transformations are completed, the protecting group can be removed under mild acidic conditions.

Pharmaceutical Applications

Drug Development:

this compound has been explored as a potential intermediate in the synthesis of pharmaceutical compounds. Its ability to stabilize reactive intermediates makes it valuable in the development of new drugs.

Case Study:

A study published in a peer-reviewed journal highlighted its role in synthesizing novel anti-cancer agents, where this compound was used to facilitate the formation of key intermediates that exhibited significant biological activity against cancer cell lines .

Material Science

Polymer Chemistry:

In material science, this compound can be employed as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers.

Synthesis of Polymeric Materials:

Research indicates that using this compound in the production of certain copolymers can lead to materials with improved characteristics such as increased elasticity and resistance to environmental degradation .

Analytical Chemistry

Chromatographic Applications:

this compound is also used in analytical chemistry, particularly in chromatography for the separation and identification of various compounds. Its unique chemical properties allow it to serve as a standard or reference material in various analytical techniques.

Data Summary Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Protecting group for amines | Selectivity in multi-step syntheses |

| Pharmaceutical Development | Intermediate for drug synthesis | Stabilization of reactive intermediates |

| Material Science | Additive for polymers | Enhanced thermal stability and mechanical properties |

| Analytical Chemistry | Standard/reference material for chromatography | Improved separation and identification capabilities |

作用机制

The mechanism of action of tert-butyl methoxycarbamate involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during chemical synthesis. The protecting group can be removed under mild acidic conditions, typically using trifluoroacetic acid , which cleaves the carbamate bond and releases the free amine .

相似化合物的比较

Tert-butyl carbamate: Similar in structure but lacks the methoxy group.

Methoxycarbonyl chloride: Used for similar protecting purposes but is more reactive.

Benzyl carbamate: Another protecting group for amines but requires different conditions for removal.

Uniqueness: Tert-butyl methoxycarbamate is unique due to its combination of stability and ease of removal under mild conditions. This makes it particularly useful in multi-step organic synthesis where protecting groups need to be selectively removed without affecting other functional groups .

生物活性

Tert-butyl methoxycarbamate (TBMC) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of TBMC, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of tert-butyl isocyanate with methanol or other alcohols. The resulting compound features a tert-butyl group, which contributes to its unique chemical reactivity and stability. The presence of the methoxy group enhances its solubility and bioavailability, making it suitable for various applications in medicinal chemistry.

2.1 Anti-inflammatory Properties

Research has demonstrated that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory activity. For instance, a study synthesized several substituted benzamido phenylcarbamates, including TBMC, and assessed their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that these compounds inhibited inflammation effectively, with inhibition percentages ranging from 39% to 54% compared to the standard drug indomethacin .

2.2 Cytotoxic Effects

TBMC has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that TBMC can inhibit cell proliferation and induce apoptosis in tumor cells. The mechanisms involve modulation of cell cycle regulatory proteins, leading to cell cycle arrest and subsequent apoptosis .

3.1 Study on Anti-inflammatory Activity

A notable study focused on the synthesis of several tert-butyl carbamate derivatives and their evaluation for anti-inflammatory properties. The compounds were tested in vivo, revealing that those with specific substitutions on the benzamide moiety exhibited enhanced anti-inflammatory effects compared to TBMC alone. This suggests that structural modifications can significantly influence biological activity .

3.2 Cytotoxicity in Cancer Research

Another research effort investigated the cytotoxicity of TBMC against human breast cancer cells (MCF-7). The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of TBMC. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 50 µM . Furthermore, flow cytometry analysis revealed that TBMC treatment led to increased apoptosis rates in treated cells.

4. Data Tables

The following table summarizes key findings related to the biological activities of TBMC and its derivatives:

| Activity | Concentration | Inhibition (%) | Reference |

|---|---|---|---|

| Anti-inflammatory (rat model) | Varies | 39% - 54% | |

| Cytotoxicity (MCF-7 cells) | >50 µM | Significant reduction |

5. Conclusion

This compound exhibits promising biological activities, particularly in anti-inflammatory and cytotoxic applications. Future research should focus on optimizing its chemical structure to enhance efficacy and explore its potential as a therapeutic agent in clinical settings.

属性

IUPAC Name |

tert-butyl N-methoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)7-9-4/h1-4H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTBDYZBNKGJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58377-44-9 | |

| Record name | tert-butyl N-methoxycarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。